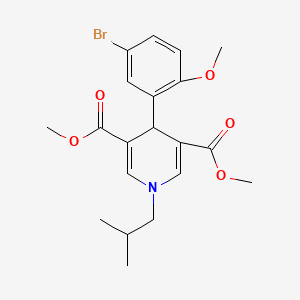![molecular formula C26H19N3O5 B3546653 2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3546653.png)
2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide
Descripción general
Descripción
2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide, also known as N-(4-phenoxyphenyl)-2-[(3-nitrophenyl)amino]benzamide, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively researched due to its potential applications in various fields, such as medicinal chemistry, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
2-[(3-nitrobenzoyl)amino]-2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide(4-phenoxyphenyl)benzamide has been extensively researched for its potential applications in various fields. In medicinal chemistry, it has been shown to have antitumor and anti-inflammatory properties. In drug development, it has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-[(3-nitrobenzoyl)amino]-2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide(4-phenoxyphenyl)benzamide involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that regulate gene expression and play a role in cancer development.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(3-nitrobenzoyl)amino]-2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide(4-phenoxyphenyl)benzamide are mainly related to its inhibition of COX-2 and HDACs. By inhibiting COX-2, it reduces the production of prostaglandins, which are involved in inflammation and pain. By inhibiting HDACs, it alters gene expression and can induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-nitrobenzoyl)amino]-2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide(4-phenoxyphenyl)benzamide in lab experiments include its high potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(3-nitrobenzoyl)amino]-2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide(4-phenoxyphenyl)benzamide. One direction is to further explore its potential applications in drug development, particularly in the development of new anticancer and anti-inflammatory drugs. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with specific enzymes and proteins. Additionally, research could focus on improving its solubility and bioavailability, which could increase its effectiveness in lab experiments and potential clinical applications.
Propiedades
IUPAC Name |
2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c30-25(18-7-6-8-20(17-18)29(32)33)28-24-12-5-4-11-23(24)26(31)27-19-13-15-22(16-14-19)34-21-9-2-1-3-10-21/h1-17H,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSQWLFSYQRJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminocarbonyl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B3546575.png)
![4-[(4-chlorophenoxy)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B3546582.png)
![3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3546584.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3546588.png)
![1-(3-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B3546601.png)
![5-(4-bromophenyl)-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B3546604.png)
![3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546606.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethoxy]benzamide](/img/structure/B3546608.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-biphenylcarboxamide](/img/structure/B3546619.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B3546631.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-{[methyl(phenylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3546647.png)
![N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546648.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B3546652.png)
